

In-Depth Technical Guide: Investigating the Pharmacokinetics of CP-775146

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Compound of Interest

Compound Name: CP-775146

Cat. No.: B1669567

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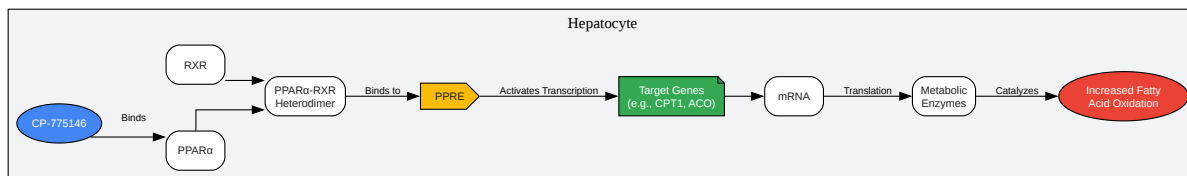
Abstract

CP-775146 is a potent and selective agonist of the peroxisome proliferator-activated receptor alpha (PPAR α).^[1] While its pharmacological effects, particularly on lipid metabolism, have been investigated in preclinical models, a comprehensive public record of its pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME), is not readily available in the reviewed literature. This guide provides an overview of the known cellular mechanism of action for **CP-775146** and outlines the general experimental protocols that would be necessary to fully characterize its pharmacokinetic profile.

Mechanism of Action: PPAR α Agonism

CP-775146 functions as a selective agonist for PPAR α , with a reported K_i value of 24.5 nM.^[1] Its selectivity is significant, with K_i values for PPAR β and PPAR γ being greater than 10,000 nM.^[1] The activation of PPAR α is a key mechanism for regulating lipid metabolism. Upon binding to its ligand, such as **CP-775146**, PPAR α forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding event modulates the transcription of genes involved in fatty acid uptake, binding, and catabolism.

Signaling Pathway



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Caption: PPARα signaling pathway activated by **CP-775146**.

Preclinical In Vivo Efficacy

Studies in animal models have demonstrated the in vivo activity of **CP-775146** in modulating lipid levels.

Parameter	Animal Model	Dosage	Effect	Reference
Plasma Triglycerides	Mice	2 mg/kg per day for two days	73% decrease	[1]
Plasma Triglycerides and LDL-c	Diet-induced obese mice	0.1 mg/kg	Significant reduction	[2]
Hepatic Triglyceride Content	Diet-induced obese mice	0.1 mg/kg	Reduction	[2]
Serum ALT and AST	Diet-induced obese mice	0.1 mg/kg	Significant inhibition of HFD-induced increases	[2]

Proposed Experimental Protocols for Pharmacokinetic Characterization

A comprehensive understanding of the pharmacokinetic profile of **CP-775146** is essential for its further development. The following are standard experimental methodologies that would be employed to investigate its ADME properties.

Absorption

- **In Vitro Permeability:** Caco-2 cell permeability assays would be conducted to predict intestinal absorption.
- **In Vivo Bioavailability:** Studies in animal models (e.g., rats, dogs) would involve administering **CP-775146** via both intravenous (IV) and oral (PO) routes to determine its absolute bioavailability. Plasma samples would be collected at various time points and analyzed by LC-MS/MS.

Distribution

- **Plasma Protein Binding:** Equilibrium dialysis or ultracentrifugation methods would be used to determine the extent of **CP-775146** binding to plasma proteins from different species, including humans.
- **Tissue Distribution:** Following administration of radiolabeled **CP-775146** to animal models, quantitative whole-body autoradiography (QWBA) or tissue harvesting followed by LC-MS/MS analysis would be performed to understand its distribution into various organs and tissues.

Metabolism

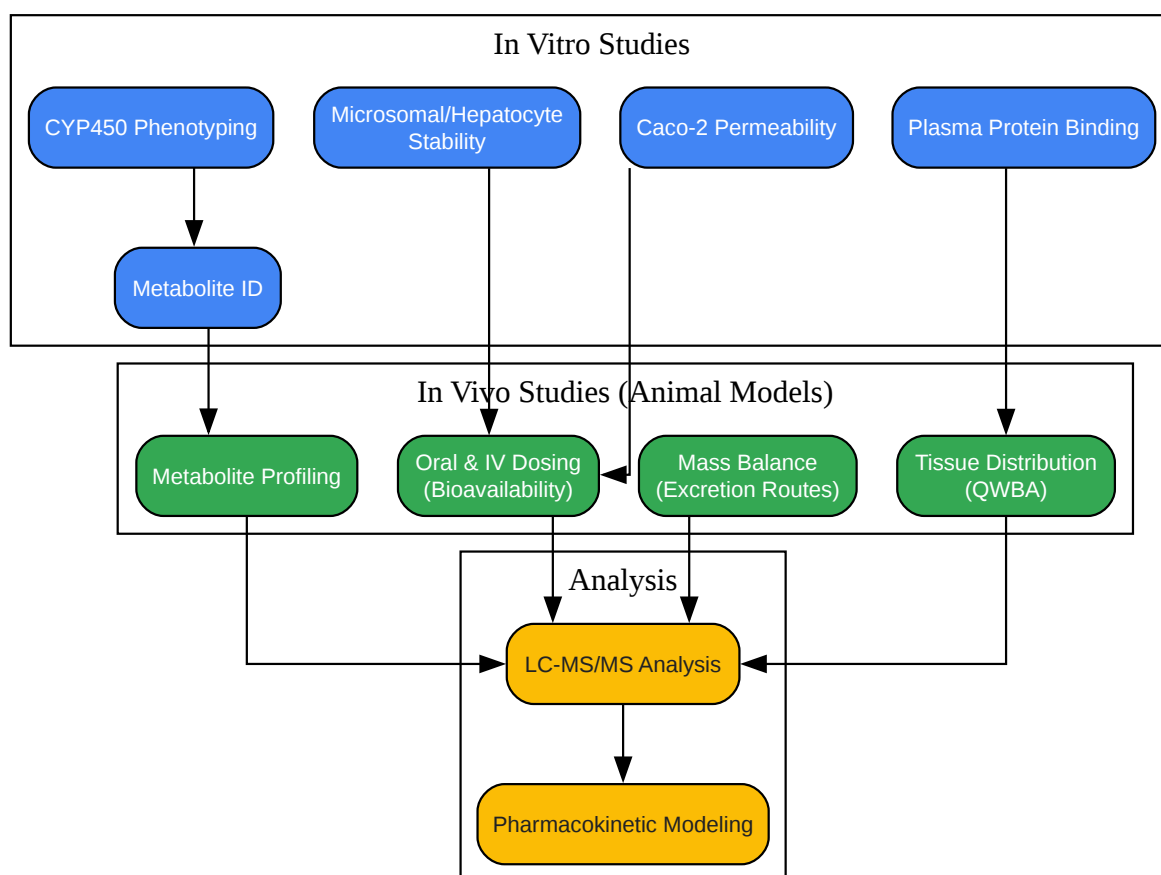
- **In Vitro Metabolic Stability:** Incubation of **CP-775146** with liver microsomes or hepatocytes from different species (including human) would be performed to assess its metabolic stability and identify the primary metabolic pathways.
- **Metabolite Identification:** High-resolution mass spectrometry would be used to identify the major metabolites formed in in vitro and in vivo samples.

- CYP450 Reaction Phenotyping: Recombinant human cytochrome P450 enzymes would be used to identify the specific CYP isoforms responsible for the metabolism of **CP-775146**.

Excretion

- Mass Balance Study: A study in animal models using radiolabeled **CP-775146** would be conducted to determine the major routes and rates of excretion (urine and feces).

Experimental Workflow



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Caption: General workflow for pharmacokinetic characterization.

Conclusion

CP-775146 is a well-characterized selective PPAR α agonist with demonstrated in vivo efficacy in preclinical models of dyslipidemia. However, detailed pharmacokinetic data for this compound is not publicly available. The experimental protocols outlined in this guide represent a standard approach to thoroughly investigate the absorption, distribution, metabolism, and excretion of **CP-775146**. Elucidation of these pharmacokinetic properties is a critical step in the translational path from preclinical discovery to potential clinical development.

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